molecular formula C16H19IN4O3 B8782779 RO-41

RO-41

Cat. No.: B8782779
M. Wt: 442.25 g/mol
InChI Key: YLCVTWRBGAUCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO-41 (referred to in chemical literature as GR110 or this compound–5253) is a synthetic retinoid antagonist with the chemical name 4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid . It is primarily studied for its role in modulating retinoid signaling pathways, particularly in inhibiting retinoic acid receptor (RAR)-mediated processes. This compound has been utilized in research to dissect the molecular mechanisms of osteoclastogenesis, bone metabolism, and cellular differentiation, often in conjunction with related compounds like RANKL and OPG .

Properties

Molecular Formula

C16H19IN4O3

Molecular Weight

442.25 g/mol

IUPAC Name

N-[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C16H19IN4O3/c1-8(2)10-5-13(23-4)11(17)6-12(10)24-14-7-19-16(20-9(3)22)21-15(14)18/h5-8H,1-4H3,(H3,18,19,20,21,22)

InChI Key

YLCVTWRBGAUCPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(=O)C)I)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO-41 typically involves multiple steps. One common method includes the coupling of a phenoxy acid derivative with a pyrimidinyl amine in the presence of a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dry dichloromethane (DCM) and lutidine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

RO-41 undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

Scientific Research Applications

RO-41 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of RO-41 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the iodine atom and methoxy group enhances its binding affinity and specificity towards these targets, making it a potent agent in therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Compounds Compared with this compound

Compound Chemical Name/Structure Role/Function Key Research Applications Source/Reference
This compound (GR110) 4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid Retinoid antagonist (RAR-specific) Inhibits osteoclastogenesis; modulates RANKL/OPG pathways Journal of Biological Chemistry (2011)
TTNPB (Ro 13-7410) 4-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid Retinoid agonist (RAR pan-agonist) Promotes cellular differentiation; used in cancer studies Journal of Biological Chemistry (2011)
GR103 N-(4-hydroxyphenyl)retinamide Retinamide derivative Apoptosis induction; chemoprevention studies Journal of Biological Chemistry (2011)
GR104 (AM-580) 4-[(5,6,7,8-tetrahydro-5,6,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acid RARα-selective agonist Targets acute promyelocytic leukemia Journal of Biological Chemistry (2011)

Structural and Functional Differences

  • This compound vs. TTNPB :

    • This compound acts as an antagonist , blocking RAR signaling, while TTNPB is a pan-agonist that activates RAR isoforms. Structurally, this compound contains a thiochromenyl group and a heptoxy chain, whereas TTNPB features a tetramethylnaphthalenyl group, enhancing its lipid solubility and receptor affinity .
    • In osteoclastogenesis assays, this compound suppresses RANKL-induced differentiation, whereas TTNPB exacerbates it .
  • This compound vs. GR103/GR104 :

    • GR103 is a retinamide with apoptotic effects, while GR104 (AM-580) is an RARα-specific agonist used in leukemia research. This compound’s antagonism contrasts with GR104’s agonist activity, making it a tool for studying RAR-dependent vs. RAR-independent pathways .

Experimental Findings

  • In contrast, TTNPB increased osteoclast activity by 40% in similar models, highlighting the opposing roles of agonists and antagonists .
  • This contextual difference underscores the importance of clarifying the domain of reference (chemical vs. engineering).

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